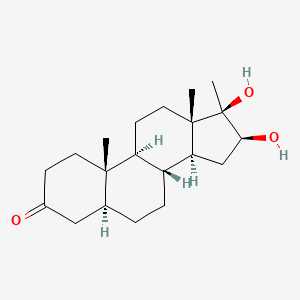

16beta-Hydroxymestanolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

OBKVZZHDVGERDI-GWILNZDISA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of 16beta Hydroxymestanolone

Multi-Step Chemical Synthesis Routes

The chemical synthesis of 16beta-hydroxymestanolone, a significant metabolite of certain anabolic steroids, is a complex process that typically involves multiple steps starting from a commercially available precursor steroid.

Throughout the multi-step synthesis, the isolation and purification of intermediate compounds are critical for achieving a good final yield and purity. Standard laboratory techniques are employed for this purpose. Analytical thin-layer chromatography (TLC) is used to monitor the progress of reactions, with compounds visualized by staining with agents like phosphomolybdic acid or anisaldehyde solutions. anu.edu.au

For the purification of intermediates and the final product, flash chromatography using silica (B1680970) gel is a common method. anu.edu.au This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and reaction byproducts. The characterization of these isolated intermediates is essential to confirm their structure before proceeding to the next step in the synthetic pathway.

Stereochemical Control and Regioselectivity in Synthetic Approaches

Achieving the correct stereochemistry—specifically the beta-orientation of the hydroxyl group at the 16th carbon (16β)—is a crucial challenge in the synthesis of this compound. Stereochemical control refers to the ability to selectively produce a desired stereoisomer in a chemical reaction. fiveable.me The spatial arrangement of atoms significantly impacts a molecule's biological and physical properties. rijournals.com

In steroid chemistry, the regioselectivity of hydroxylation is influenced by various factors. For instance, in enzymatic hydroxylations involving cytochrome P450 (P450) enzymes, the specific isoform of the enzyme and the structure of the steroid substrate determine where the hydroxylation occurs. nih.govasm.org While many P450s catalyze 16α-hydroxylation, certain enzymes like CYP109E1 have been identified as 16β-hydroxylases of 3-ketosteroids. asm.orgbiorxiv.org The orientation of the substrate within the enzyme's active site dictates the stereochemical outcome. nih.govnih.gov For example, the stereochemical outcome of epoxidation on cholestane (B1235564) rings can be controlled by the steric bulk of substituents at the C17 position. rsc.org A substituent in the beta (β) configuration can direct the incoming group to the alpha (α) face, whereas a trigonal or alpha-configured substituent can direct it to the beta face. rsc.org Such principles are fundamental in designing synthetic steps to ensure the desired 16β-hydroxy configuration.

Advanced Derivatization Strategies for Research Applications

Once synthesized, this compound can be further modified or derivatized for various research purposes, particularly in the development of analytical tools.

For the development of immunoassays like the enzyme-linked immunosorbent assay (ELISA), it is necessary to produce antibodies that can specifically recognize this compound. researchgate.netbiocrick.com Since small molecules like steroids are not typically immunogenic on their own, they must be attached to a larger carrier protein to elicit a robust immune response. nih.govresearchgate.net This process is known as conjugation. nih.gov

A common strategy involves conjugating this compound to a carrier protein such as Human Serum Albumin (HSA). researchgate.netebi.ac.ukresearchgate.net This is often achieved by first modifying the steroid at the C-3 ketone. The ketone is reacted to form a 3-carboxymethyloxime, which introduces a carboxylic acid group that can then be linked to the amine groups on the surface of the protein. researchgate.netebi.ac.ukbiocrick.com The resulting steroid-protein conjugate acts as an antigen, which, when used to immunize an animal (e.g., a sheep), generates polyclonal antibodies that can specifically bind to 16beta-hydroxylated steroids. researchgate.netebi.ac.ukresearchgate.netbiocrick.com These antibodies are the key reagent in developing an ELISA for the detection of this class of steroid metabolites. researchgate.net

Table 1: Components for Immunoassay Development

| Component | Function | Reference |

|---|---|---|

| This compound | The target analyte; also used as a hapten for antigen synthesis. | researchgate.netbiocrick.com |

| 3-carboxymethyloxime linker | A chemical bridge used to connect the steroid to the carrier protein. | researchgate.netebi.ac.ukbiocrick.com |

| Human Serum Albumin (HSA) | A carrier protein that, when conjugated to the hapten, creates an immunogenic antigen. | researchgate.netebi.ac.ukresearchgate.net |

| Polyclonal Antibodies | Generated in an animal host; these antibodies specifically bind to the 16beta-hydroxylated steroid structure and are used for detection in the ELISA. | researchgate.netbiocrick.com |

In analytical chemistry and forensic testing, having pure, well-characterized reference standards is essential for the accurate identification and quantification of substances. For steroid analysis, this includes synthesizing not only the parent compound but also its common metabolic conjugates, such as sulfates. The synthesis of steroid sulfate (B86663) conjugates of this compound and related compounds provides the necessary reference materials for analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.netardc.edu.au These standards are crucial for confirming positive screening results obtained from immunoassays and for conducting detailed metabolic studies. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula/Structure | Role/Context |

|---|---|---|

| This compound | 16β,17β-dihydroxy-17α-methyl-5α-androstan-3-one | Target compound of synthesis and analysis |

| Epiandrosterone | 3β-hydroxy-5α-androstan-17-one | Precursor steroid for synthesis |

| Mestanolone (B1676315) | 17β-hydroxy-17α-methyl-5α-androstan-3-one | Related steroid, used in antibody generation |

| Stanozolol (B1681124) | 17α-methyl-pyrazolo[4',3':2,3]-5α-androstan-17β-ol | Anabolic steroid whose metabolite can be detected by the developed ELISA |

| 16beta-Hydroxystanozolol (B1255677) | Metabolite of stanozolol | Detected by the this compound ELISA |

| Human Serum Albumin (HSA) | Protein | Carrier protein for immunoassay development |

| Steroid Sulfate Conjugates | Steroid-O-SO3- | Type of reference standard synthesized for analytical chemistry |

| 3-carboxymethyloxime | Linker molecule | Used to conjugate the steroid to the carrier protein |

Elucidation of Metabolic Pathways and Enzymatic Biotransformations of 16beta Hydroxymestanolone

Phase I Metabolic Processes and Stereochemical Outcomes

Phase I metabolism introduces or exposes functional groups (e.g., hydroxyl groups) on the steroid nucleus through oxidation, reduction, or hydrolysis reactions. nih.govabdn.ac.uk These initial transformations are crucial in preparing the molecule for subsequent conjugation reactions. The primary enzymes responsible for these modifications belong to the cytochrome P450 (CYP450) superfamily. longdom.orgwikilectures.eu For anabolic androgenic steroids (AAS), common Phase I processes include A-ring reduction, further hydroxylation at various positions, and oxidation of existing hydroxyl groups. researchgate.netresearchgate.net

A principal Phase I metabolic pathway for many synthetic anabolic steroids involves the reduction of A-ring unsaturations and/or the 3-keto group. researchgate.netresearchgate.net This process is characterized by a high degree of stereospecificity, leading to the formation of different stereoisomers. Specifically, the reduction can result in either 3α,5β- or 3β,5α-stereochemistry. researchgate.netresearchgate.net The specific stereochemical outcome is dependent on the substrate and the specific enzymes involved in the transformation. This reduction significantly alters the steroid's three-dimensional structure, which can impact its biological activity and subsequent metabolic handling.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a key detoxification pathway catalyzed by CYP450 enzymes. droracle.ai In the metabolism of 17α-alkylated anabolic steroids, hydroxylation can occur at various positions on the steroid skeleton. One of the significant hydroxylation reactions observed is 16α-hydroxylation. researchgate.netresearchgate.net This reaction introduces a hydroxyl group at the 16th position with alpha stereochemistry. Studies on related compounds have also shown that hydroxylation can occur at other sites, such as the 6β, 9α, 11β, and 14α positions, demonstrating the versatility of the enzymatic systems involved. rsc.orgresearchgate.net The presence and position of these additional hydroxyl groups further increase the polarity of the molecule.

In addition to reduction and hydroxylation, Phase I metabolism can also involve the oxidation of existing secondary hydroxyl groups to ketones. researchgate.netresearchgate.net For steroids possessing a 17β-hydroxyl group, this position can be a target for oxidation. However, the presence of a 17α-methyl group in 16beta-Hydroxymestanolone, as in its parent compound mestanolone (B1676315), sterically hinders the oxidation of the 17β-hydroxyl group. researchgate.net This structural feature prevents metabolic conversion at the C17 position, a common site of inactivation for other androgens like testosterone.

Table 1: Summary of Phase I Metabolic Reactions for Related Anabolic Steroids

| Metabolic Process | Reaction Type | Common Stereochemical/Positional Outcomes | Reference |

| A-Ring Reduction | Reduction | 3α,5β- and 3β,5α-stereochemistry | researchgate.net, researchgate.net |

| Hydroxylation | Oxidation | 16α-hydroxylation | researchgate.net, researchgate.net |

| Hydroxyl Group Oxidation | Oxidation | Oxidation of secondary 17β-hydroxyl groups | researchgate.net |

Phase II Metabolic Processes: Glucuronylation Pathways

Following Phase I reactions, the modified steroid metabolites typically undergo Phase II conjugation. nih.govdrughunter.com This synthetic phase involves the attachment of endogenous, highly polar molecules to the metabolite, which drastically increases its water solubility and facilitates excretion via urine or bile. msdmanuals.comnottingham.ac.uk The most common Phase II reaction for steroids is glucuronidation. msdmanuals.comhyphadiscovery.com

Glucuronidation involves the covalent addition of a glucuronic acid moiety, derived from UDP-glucuronic acid, to the steroid metabolite. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver's endoplasmic reticulum. longdom.orgwikilectures.eu The hydroxyl groups introduced during Phase I metabolism, such as the 3α/β- and 16α/β-hydroxyl groups, serve as the primary sites for glucuronide conjugation. researchgate.netresearchgate.net The resulting glucuronide conjugates are pharmacologically inactive and readily eliminated from the body. hyphadiscovery.com The extent of glucuronylation for sterol metabolites is typically extensive. researchgate.netresearchgate.net

Table 2: Key Aspects of Phase II Glucuronidation

| Feature | Description | Reference |

| Process | Conjugation with glucuronic acid to increase polarity and water solubility. | drughunter.com, hyphadiscovery.com |

| Enzymes | UDP-glucuronosyltransferases (UGTs). | longdom.org, wikilectures.eu |

| Substrates | Phase I metabolites containing hydroxyl or other suitable functional groups. | nih.gov |

| Outcome | Formation of inactive, water-soluble glucuronide conjugates for excretion. | hyphadiscovery.com |

In Vitro and Ex Vivo Metabolic Pathway Investigations

The elucidation of metabolic pathways for compounds like this compound heavily relies on laboratory-based studies. In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) models are essential tools for this research. nih.gov

In vitro metabolism studies often utilize subcellular fractions, such as liver microsomes, which are rich in Phase I (CYP450) and Phase II (UGT) enzymes. mdpi.com Incubating the compound with liver microsomes from different species (e.g., human, rat, dog) allows researchers to identify metabolites, determine rates of metabolism, and identify the specific enzymes involved. mdpi.com Another common in vitro model uses hepatocytes (liver cells), which provide a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors. mdpi.com

Ex vivo studies, such as the use of perfused liver preparations, can also be employed to investigate the metabolic fate of a drug in a more physiologically relevant system. nih.gov Furthermore, microbial biotransformation, using fungi or bacteria, is sometimes used as an in vitro tool to generate and identify potential mammalian metabolites, as microorganisms can possess enzymes homologous to those in humans. rsc.orgnih.gov These investigations are crucial for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions. mdpi.com

Identification and Characterization of Specific Enzymes Involved in Biotransformation

Identifying the specific enzymes responsible for the biotransformation of a steroid is key to understanding its metabolism.

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to Phase I metabolism, particularly oxidation and hydroxylation reactions. longdom.org Specific isoenzymes, such as those from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, are known to metabolize a vast array of drugs. wikilectures.eu The hydroxylation of steroids at positions like C16 is a hallmark of CYP enzyme activity.

UDP-Glucuronosyltransferases (UGTs) : These are the key enzymes in Phase II glucuronidation. longdom.org Different UGT isoforms (e.g., UGT1A and UGT2B families) exhibit varying substrate specificities. drughunter.comhyphadiscovery.com For instance, UGT1A4 is known to be particularly important for the N-glucuronidation of certain compounds. hyphadiscovery.com The specific UGTs involved determine the efficiency of conjugation and elimination of the steroid metabolites.

Characterization of these enzymes' roles is often achieved through in vitro experiments using recombinant enzymes (single, purified CYP or UGT isoenzymes) or by using specific chemical inhibitors in liver microsome assays. mdpi.com

Advanced Analytical Characterization Methodologies for 16beta Hydroxymestanolone and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 16beta-Hydroxymestanolone, serving to isolate the compound from complex biological matrices like urine before its identification by mass spectrometry. etamu.edunih.gov The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the required sensitivity and the sample's nature.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing this compound and other steroid metabolites. ardc.edu.aunih.gov This technique separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov The advantage of LC is its ability to analyze compounds directly in their native form or after minimal sample preparation, avoiding the need for chemical derivatization that is often required for gas chromatography. nih.gov

For steroid analysis, reversed-phase LC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and organic solvents like acetonitrile (B52724) or methanol). The separation is based on the hydrophobicity of the analytes. nih.gov The use of electrospray ionization (ESI) allows the gentle transfer of the separated ions from the liquid phase into the mass spectrometer for detection. ardc.edu.au

| Parameter | Description | Commonly Used |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18 (Octadecylsilane) |

| Mobile Phase | The solvent that moves the sample through the column. | Water with formic acid and Acetonitrile/Methanol gradient |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 1.0 mL/min |

| Detection | The method used to see the separated compounds. | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for steroid analysis, prized for its high separation efficiency. openaccessjournals.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. etamu.edu Separation is achieved based on the compounds' different boiling points and affinities for the stationary phase. openaccessjournals.com

Due to the low volatility and polar nature of steroids like this compound, derivatization is a mandatory step before GC analysis. sigmaaldrich.com This process chemically modifies the compound to increase its thermal stability and volatility, making it suitable for the high temperatures of the GC system. research-solution.com The most common approach is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov GC is almost always coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govoup.com

| Parameter | Description | Commonly Used |

|---|---|---|

| Column | The stationary phase where separation occurs. | Fused silica (B1680970) capillary column with a non-polar phase (e.g., DB-1, DB-5ms) |

| Carrier Gas | The inert gas that moves the sample through the column. | Helium or Hydrogen |

| Temperature Program | Controlled heating of the column to elute compounds. | Initial temp ~180°C, ramped to >300°C |

| Derivatization | Chemical modification to increase volatility. | TMS derivatization |

| Detection | The method used to identify the separated compounds. | Mass Spectrometry (MS) |

Mass Spectrometry (MS) Fragmentation Pattern Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and High-Resolution MS

Electrospray ionization (ESI) is a soft ionization technique commonly used with LC-MS. ardc.edu.au It typically generates protonated molecules [M+H]+ with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used for structural elucidation. In MS/MS, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. uab.eduresearchgate.net This process provides high specificity for identifying the compound.

High-resolution mass spectrometry (HRMS) offers an even greater level of confidence by measuring the mass of ions with extremely high accuracy (typically to four or five decimal places). measurlabs.comlabmanager.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is invaluable for identifying unknown metabolites and distinguishing between compounds with very similar nominal masses. typeset.ionih.gov

| Compound Type | Precursor Ion [M+H]⁺ | Characteristic Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Androstanediol Metabolites | Variable | Ions corresponding to water losses and cleavage of the steroid rings. | Sequential loss of water molecules from hydroxyl groups; fragmentation of the D-ring. |

| Generic Steroids (High Energy CID) | Variable | 105, 91, 77 | Fragmentation of the steroid core structure into tropylium (B1234903) and phenyl ions. acs.org |

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Electron ionization (EI) is a hard ionization technique typically paired with gas chromatography. researchgate.net When the derivatized this compound molecule enters the ion source, it is bombarded with high-energy electrons, leading to extensive and reproducible fragmentation. researchgate.net This creates a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of a TMS-derivatized steroid contains a molecular ion (M+) peak, which confirms the molecular weight of the derivative, and a series of fragment ions. nih.gov These fragments arise from specific cleavages of the steroid rings and the loss of the TMS groups, providing rich structural information. researchgate.netresearchgate.net

| Fragment Ion (m/z) | Description | Significance |

|---|---|---|

| M+ | Molecular Ion | Indicates the molecular weight of the fully derivatized analyte. |

| M-15 | Loss of a methyl group (-CH₃) | Common fragmentation for steroids. |

| M-90 | Loss of a trimethylsilanol (B90980) group (-TMSO-H) | Characteristic of a TMS-derivatized hydroxyl group. |

| 73 | Trimethylsilyl ion [Si(CH₃)₃]⁺ | Confirms the presence of TMS derivatives. researchgate.net |

Derivatization Strategies for Enhanced MS Detection (e.g., O-Methyloxime Trimethylsilyl Derivatives)

To improve the gas chromatographic behavior and mass spectrometric detection of steroids, derivatization is essential. sigmaaldrich.com A common two-step procedure involves methoximation followed by trimethylsilylation to form O-methyloxime trimethylsilyl (MO-TMS) derivatives. This is particularly useful for steroids containing ketone groups.

First, methoximation converts keto groups into O-methyloxime groups. Second, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA + TMCS) converts hydroxyl groups into TMS ethers. research-solution.comnih.gov This dual derivatization prevents the formation of multiple isomers from keto groups and produces stable derivatives with characteristic mass spectra, enhancing the reliability and sensitivity of GC-MS analysis. nih.govscielo.br

Investigation of Biochemical Interactions and Potential Biological Activity Mechanisms of 16beta Hydroxymestanolone

In Vitro Methodologies for Ligand-Receptor Interaction Studies

To characterize the biological activity of 16beta-Hydroxymestanolone, it is essential to determine its affinity for steroid receptors, primarily the androgen receptor (AR). Various in vitro methodologies are employed to quantify these interactions, providing insights into the compound's potential androgenic or antiandrogenic effects. epa.govoup.com

Competitive binding assays are a fundamental technique used to determine the binding affinity of a compound to a receptor. uwyo.edunih.gov These assays involve incubating a receptor source, such as cytosol isolated from rat prostate or a recombinant human androgen receptor, with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-dihydrotestosterone) and varying concentrations of the unlabeled test compound (this compound). epa.govnih.gov The test compound competes with the radiolabeled ligand for binding to the receptor. By measuring the displacement of the radiolabeled ligand, the inhibitory concentration (IC50) of the test compound can be determined, which is the concentration required to displace 50% of the specific binding of the radiolabeled ligand. nih.gov This value is then used to calculate the relative binding affinity (RBA) compared to a reference androgen.

Another powerful set of tools are reporter gene assays. nih.gov These cell-based assays measure the functional consequence of ligand binding. oup.com In this setup, mammalian or yeast cells are genetically engineered to contain two key components: the human androgen receptor and a reporter gene (such as luciferase) linked to an androgen response element (ARE). nih.gov When an androgenic compound binds to the AR, the complex translocates to the nucleus and activates the transcription of the reporter gene, producing a measurable signal (e.g., light). The intensity of the signal is proportional to the androgenic activity of the compound. These assays can determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

For higher throughput screening, scintillation proximity assays (SPA) can be employed. nih.govspringernature.com This method immobilizes the receptor onto a solid support (like a microplate well) that contains a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the scintillant to produce a light signal. Unbound radioligand in the solution is too far away to generate a signal. This allows for rapid and efficient measurement of competitive binding in a high-throughput format without the need for separation of bound and free ligand. springernature.com

Table 1: Illustrative Data from a Hypothetical Androgen Receptor Competitive Binding Assay

| Competitor Compound | Concentration (nM) | % [³H]-DHT Bound | IC50 (nM) | Relative Binding Affinity (%) |

|---|---|---|---|---|

| Dihydrotestosterone (DHT) - Reference | 0.1 | 95 | 1.5 | 100 |

| 1 | 60 | |||

| 10 | 20 | |||

| 100 | 5 | |||

| 1000 | 2 | |||

| This compound - Test | 1 | 98 | 75 | 2 |

| 10 | 80 | |||

| 100 | 45 | |||

| 1000 | 10 | |||

| 10000 | 3 |

Exploration of Enzymatic Modulation or Substrate Specificity Beyond Primary Metabolic Transformations

The metabolism of anabolic steroids is a complex process primarily carried out by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). ijpcbs.comijpcbs.comnih.gov While this compound is itself a product of phase I metabolism, its newly introduced hydroxyl group can influence its subsequent interactions with other enzymes, potentially leading to further metabolic transformations or modulation of enzymatic activity. scispace.comnih.gov

Investigating the potential of this compound as a substrate for further metabolism involves incubating the compound with various enzyme systems. wada-ama.org These can include human liver microsomes (which contain a wide range of CYP enzymes), S9 fractions, or specific recombinant human CYP enzymes expressed in cell lines. dshs-koeln.de By analyzing the reaction mixture using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), any new metabolites can be identified, revealing which enzymes are capable of further modifying this compound. scispace.com This could involve additional hydroxylations at different positions, oxidation of existing hydroxyl groups, or other structural modifications.

Table 2: Key Human Cytochrome P450 Enzymes and Their Role in Steroid Metabolism

| Enzyme | Primary Location | Typical Steroid Substrates | Common Metabolic Reactions |

|---|---|---|---|

| CYP3A4 | Liver, Intestine | Testosterone, Progesterone, Cortisol | 6β-Hydroxylation |

| CYP2C9 | Liver | Progesterone, Testosterone | Hydroxylation at various positions |

| CYP17A1 | Adrenal Gland, Gonads | Pregnenolone, Progesterone | 17α-Hydroxylation, 17,20-lyase activity |

| CYP19A1 (Aromatase) | Gonads, Adipose Tissue, Brain | Androstenedione, Testosterone | Aromatization to Estrogens |

| CYP21A2 | Adrenal Gland | Progesterone, 17α-Hydroxyprogesterone | 21-Hydroxylation |

Systems Biology Approaches for Comprehensive Biochemical Pathway Analysis

To gain a holistic understanding of the biochemical impact of this compound, systems biology approaches can be utilized. These approaches integrate multiple data types (e.g., transcriptomics, metabolomics) to model and analyze the complex network of biochemical pathways affected by the compound. mdpi.comnih.gov

A common strategy involves treating a relevant cell line (e.g., a human liver cell line or a prostate cancer cell line) with this compound and then performing multi-omics analysis. cd-genomics.com Transcriptomics (e.g., via RNA sequencing) would reveal changes in gene expression, identifying genes whose transcription is upregulated or downregulated in response to the compound. creative-proteomics.com Metabolomics, on the other hand, would analyze the global changes in the cellular concentrations of small-molecule metabolites, providing a direct readout of the biochemical state of the cell. nih.govoup.com

The data from these analyses are then integrated and mapped onto known biochemical pathways, such as those in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. mdpi.comcd-genomics.com Pathway enrichment analysis can identify which metabolic or signaling pathways are significantly perturbed by the presence of this compound. mdpi.com For example, this could reveal effects on pathways beyond androgen signaling, such as glucocorticoid metabolism, bile acid synthesis, or other metabolic networks.

Computational modeling can further enhance this analysis by simulating the flux through metabolic pathways and predicting the downstream consequences of the observed changes in gene expression and metabolite levels. oup.comnih.govnih.gov Mechanistic models of steroidogenesis and steroid metabolism can be adapted to include this compound and its interactions, helping to predict its broader physiological effects. researchgate.net This integrated approach provides a comprehensive view of the compound's mechanism of action, moving beyond a single target to a network-level understanding of its biological activity. nih.gov

Table 3: Overview of a Systems Biology Workflow for Analyzing this compound

| Phase | Methodology | Data Output | Analytical Goal |

|---|---|---|---|

| 1. Experimental Perturbation | Cell culture treatment with this compound | Treated and control cell populations | To induce a biological response to the compound |

| 2. Data Acquisition | Transcriptomics (RNA-Seq), Metabolomics (LC-MS/GC-MS) | Differentially expressed genes (DEGs), Differentially abundant metabolites | To quantify molecular changes at the gene and metabolite level |

| 3. Data Integration & Analysis | Pathway enrichment analysis (e.g., KEGG), Network analysis | List of significantly perturbed pathways, Gene-metabolite interaction networks | To identify the biological processes most affected by the compound |

| 4. Computational Modeling | Flux balance analysis, Mechanistic modeling of steroid pathways | Predicted metabolic fluxes, Model of compound's systemic effects | To simulate the functional consequences of the observed molecular changes |

Emerging Research Directions and Methodological Advancements for 16beta Hydroxymestanolone Studies

Development of Novel Stereoselective Synthetic Routes for Analogues and Labeled Compounds

The precise biological investigation of 16beta-Hydroxymestanolone and its analogues hinges on the availability of high-purity compounds. The development of novel stereoselective synthetic routes is paramount to achieving this. Current research in steroid synthesis is increasingly focused on chemoenzymatic strategies, which combine the versatility of chemical reactions with the high regio- and stereoselectivity of biocatalysis. This approach is particularly relevant for the synthesis of hydroxylated steroids, where achieving the desired stereochemistry at a specific position can be challenging through traditional chemical methods alone.

Recent advancements in the synthesis of 16-hydroxylated steroids, for instance, have utilized microbial transformations. Certain strains of fungi and bacteria are known to possess specific hydroxylases that can introduce a hydroxyl group at the C16 position of the steroid nucleus with high stereoselectivity. While much of the published work has focused on the 16α-hydroxy derivatives due to their clinical relevance, the principles can be adapted to target the 16β position. nih.govacs.orgacs.org The use of cytochrome P450 enzymes, either in whole-cell systems or as isolated enzymes, offers a promising avenue for the stereospecific synthesis of this compound and its analogues. nih.gov Structure-guided rational design of these enzymes can further enhance their selectivity and efficiency for producing the desired 16β-hydroxylated product. nih.gov

Furthermore, the synthesis of isotopically labeled this compound is essential for metabolic and pharmacokinetic studies. The introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the unambiguous tracing of the compound and its metabolites in complex biological matrices. The development of synthetic routes that can incorporate these labels at specific positions in the molecule without altering its chemical properties is a key area of research. These labeled compounds are invaluable internal standards for quantitative analysis by mass spectrometry, enabling precise and accurate measurements of this compound levels in biological samples.

| Synthetic Approach | Key Features | Potential Application for this compound |

| Chemoenzymatic Synthesis | Combines chemical synthesis with biocatalysis for high regio- and stereoselectivity. | Stereospecific introduction of the 16β-hydroxyl group using engineered cytochrome P450 enzymes or microbial transformation. |

| Microbial Transformation | Utilizes whole-cell biocatalysts (e.g., fungi, bacteria) to perform specific chemical reactions. | Screening of microbial strains for the ability to stereoselectively hydroxylate mestanolone (B1676315) at the 16β-position. |

| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C) into the molecular structure. | Synthesis of labeled this compound for use as internal standards in quantitative mass spectrometry and for metabolic tracing studies. |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

Understanding the complete metabolic profile of this compound is crucial for determining its biological activity and potential effects. The integration of "omics" technologies, including metabolomics, proteomics, transcriptomics, and lipidomics, provides a powerful and holistic approach to achieving this.

Metabolomics allows for the comprehensive analysis of all small-molecule metabolites in a biological system. By applying metabolomic profiling to cells or organisms exposed to this compound, researchers can identify its downstream metabolites and elucidate the metabolic pathways it influences. nih.govwada-ama.orgnih.gov Mass spectrometry-based platforms, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the primary tools used in metabolomics to separate and identify a wide range of metabolites. nih.govwada-ama.org This approach can reveal not only the direct metabolic products of this compound but also its broader impact on endogenous metabolic pathways. nih.gov

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomics can be used to identify the proteins that interact with it, including enzymes responsible for its metabolism and receptor proteins through which it may exert its effects. nih.gov Techniques such as affinity purification coupled with mass spectrometry can be employed to isolate and identify the binding partners of this compound. nih.gov This can provide valuable insights into its mechanism of action and potential off-target effects. Furthermore, quantitative proteomics can be used to assess changes in the expression of key proteins involved in steroid metabolism and signaling in response to this compound treatment. eur.nlresearchgate.net

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. By analyzing changes in gene expression in response to this compound, researchers can identify the genes and signaling pathways that are regulated by this compound. nih.govoup.comnih.govumn.edupnas.org Microarray and RNA-sequencing (RNA-Seq) are the primary high-throughput technologies used for transcriptomic analysis. spandidos-publications.combiologists.com This can help to elucidate the molecular mechanisms underlying the biological effects of this compound and identify potential biomarkers of its activity.

Lipidomics , a sub-field of metabolomics, focuses specifically on the comprehensive analysis of lipids. Given that steroids are lipids and their metabolism is intricately linked to lipid pathways, lipidomic profiling can provide valuable information on how this compound affects cellular lipid composition and metabolism. nih.govnih.govconsensus.appmdpi.com Androgens are known to influence lipid profiles, and understanding the specific effects of this compound on the lipidome could reveal novel aspects of its biological function. nih.govmdpi.com

| Omics Technology | Focus of Study | Application to this compound Research |

| Metabolomics | Comprehensive analysis of small-molecule metabolites. | Identification of this compound metabolites and its impact on endogenous metabolic pathways. |

| Proteomics | Large-scale study of proteins and their functions. | Identification of protein binding partners (e.g., metabolic enzymes, receptors) and changes in protein expression. |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Identification of genes and signaling pathways regulated by this compound. |

| Lipidomics | Comprehensive analysis of lipids. | Elucidation of the effects of this compound on cellular lipid profiles and metabolism. |

High-Throughput Screening Methodologies for Biochemical Interactions

To efficiently explore the biochemical interactions of this compound, high-throughput screening (HTS) methodologies are indispensable. These assays allow for the rapid testing of a large number of compounds or conditions, providing valuable data on the compound's binding affinity, receptor activation, and enzymatic inhibition.

A primary target for this compound is likely the androgen receptor (AR). A variety of cell-based HTS assays have been developed to screen for AR ligands. nih.govcaymanchem.comnih.govthieme-connect.comoup.comresearchgate.netnih.govresearchgate.net These assays typically utilize reporter gene constructs, where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is driven by an androgen-responsive element (ARE). nih.govnih.govoup.comresearchgate.net Cells engineered to express the AR and the reporter construct are treated with the test compound, and the resulting change in reporter gene expression is measured. nih.govnih.govoup.comresearchgate.net This allows for the rapid determination of whether this compound acts as an agonist or antagonist of the AR. caymanchem.com

In addition to reporter gene assays, other HTS methods can be employed to study the biochemical interactions of this compound. These include:

Receptor Binding Assays: These assays directly measure the binding of a compound to its target receptor. Competitive binding assays, where this compound competes with a labeled ligand for binding to the AR, can be used to determine its binding affinity. acs.org

Enzyme Inhibition Assays: To identify enzymes that metabolize this compound or are inhibited by it, HTS enzyme inhibition assays can be performed. This is particularly relevant for enzymes involved in steroid metabolism, such as cytochrome P450s and hydroxysteroid dehydrogenases.

High-Content Screening (HCS): HCS combines automated microscopy with image analysis to measure multiple cellular parameters simultaneously. nih.gov This can be used to assess the effects of this compound on cellular morphology, protein localization (e.g., AR nuclear translocation), and other cellular processes in a high-throughput manner. nih.goveurofinsdiscovery.com

The data generated from these HTS assays can be used to build a comprehensive profile of the biochemical interactions of this compound, guiding further in-depth studies. acs.orgnih.govmdpi.com

| HTS Methodology | Principle | Application for this compound |

| Cell-Based Reporter Gene Assays | Measures the activation or inhibition of a target receptor (e.g., AR) by quantifying the expression of a reporter gene. | Determining the agonistic or antagonistic activity of this compound on the androgen receptor. |

| Receptor Binding Assays | Directly measures the affinity of a compound for a receptor. | Quantifying the binding affinity of this compound to the androgen receptor. |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Identifying enzymes involved in the metabolism of this compound. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Assessing the effects of this compound on cellular processes such as AR nuclear translocation. |

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships (SAR) of this compound and for predicting its biological properties. These in silico approaches can provide valuable insights into how the specific stereochemistry of the 16β-hydroxyl group influences its interaction with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govchapman.edu Docking studies can be used to model the interaction of this compound with the ligand-binding domain of the androgen receptor. nih.govacs.orgnih.gov By comparing the docking poses and binding energies of this compound with those of other known androgens, researchers can gain insights into the structural determinants of its binding affinity and selectivity. acs.orgnih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. nih.govnih.govacs.orgfrontiersin.org MD simulations can be used to study the conformational changes that occur in both this compound and the androgen receptor upon binding, as well as the stability of the resulting complex over time. nih.govnih.govacs.orgfrontiersin.org This can help to identify key amino acid residues in the receptor that are involved in the interaction and to understand the role of the 16β-hydroxyl group in stabilizing the complex.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for a set of androgen receptor ligands, including this compound and its analogues, it is possible to predict the activity of new, unsynthesized compounds. This can help to guide the design of novel analogues with improved potency or selectivity. qsardb.org

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of understanding the SAR of this compound and can aid in the design of future studies.

| Computational Method | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Modeling the interaction of this compound with the androgen receptor ligand-binding domain. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Studying the conformational dynamics and stability of the this compound-androgen receptor complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Predicting the androgenic activity of this compound analogues and guiding the design of new compounds. |

Q & A

Q. How can contradictory data on 16β-Hydroxymestanolone’s metabolic stability be resolved?

- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., human vs. rodent liver microsomes) or assay conditions (pH, cofactors). Conduct comparative studies using standardized protocols (e.g., OECD guidelines for metabolic stability). Apply mass spectrometry to identify metabolites and quantify degradation rates. Use multivariate analysis to isolate variables (e.g., cytochrome P450 isoform activity) contributing to discrepancies. Cross-validate findings with in vivo pharmacokinetic studies .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in 16β-Hydroxymestanolone studies?

- Methodological Answer : Beyond basic regression models, employ mixed-effects models to account for inter-experimental variability. For non-linear responses, use sigmoidal dose-response curves (four-parameter logistic model). Bayesian hierarchical models can integrate prior data (e.g., from analogous steroids) to improve parameter estimation. Validate assumptions via residual analysis and bootstrapping .

Q. How should researchers design a study to compare 16β-Hydroxymestanolone’s efficacy with structurally similar analogs?

- Methodological Answer : Use a factorial design with the compound of interest and analogs (e.g., 16α-Hydroxymestanolone, 17β-Hydroxytestosterone). Include equimolar dosing and standardized endpoints (e.g., receptor activation, gene expression). Apply pairwise comparisons with Tukey’s post-hoc test. For in vivo studies, ensure blinding and randomization to reduce bias. Report effect sizes (Cohen’s d) and confidence intervals to contextualize differences .

Data Presentation and Reproducibility

Q. What are the best practices for presenting raw and processed data in 16β-Hydroxymestanolone research?

- Methodological Answer : Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary files or repositories like Figshare. Processed data (e.g., IC₅₀, half-life) must include error margins (SD or SEM) and sample sizes (n). Use heatmaps for gene expression data and scatter plots with trendlines for dose-response curves. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for table formatting and figure legends .

Q. How can researchers ensure reproducibility when replicating 16β-Hydroxymestanolone studies from literature?

- Methodological Answer : Request detailed protocols from original authors if methods are ambiguous. Replicate using identical reagents (e.g., Sigma-Aldridge catalog numbers) and equipment settings (e.g., HPLC gradient profiles). Include internal controls and report any deviations (e.g., batch differences in cell lines). Use statistical equivalence testing (TOST) to confirm reproducibility .

超级实用的科研工具分享,评论区直接领取哦!!!01:12

Conflict Resolution and Further Research

Q. How should researchers address conflicting findings on 16β-Hydroxymestanolone’s receptor selectivity?

- Methodological Answer : Perform radioligand binding assays with purified receptors to eliminate off-target interactions. Use CRISPR-edited cell lines to knockout secondary targets (e.g., glucocorticoid receptors). Apply molecular docking simulations to predict binding affinities and compare with empirical data. Publish negative results to reduce publication bias .

Q. What gaps exist in the current understanding of 16β-Hydroxymestanolone’s mechanism of action?

- Methodological Answer : Limited data exist on its epigenetic effects (e.g., histone modification) and tissue-specific metabolism. Propose RNA-seq or ChIP-seq studies to map transcriptional targets. Use isotopic labeling (³H or ¹⁴C) to track tissue distribution in vivo. Collaborate with computational chemists to predict off-target effects .

Q. Tables for Key Parameters

| Parameter | Recommended Method | Typical Values |

|---|---|---|

| Purity | HPLC-UV/ELSD | ≥95% |

| Metabolic Half-Life (t₁/₂) | Liver microsome assay | 2–4 hours (species-dependent) |

| Receptor Binding Affinity (Kᵢ) | Radioligand displacement assay | 10⁻⁹–10⁻⁷ M |

| Bioavailability | In vivo PK (AUC analysis) | 20–40% (rodent models) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.